1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine is a chemical compound characterized by the presence of bromine, fluorine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 4,4-difluoropiperidine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-(5-Bromo-2-fluorobenzyl)benzothiophene
- 5-Bromo-2-fluorobenzyl alcohol
Comparison: 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine is unique due to the presence of the piperidine ring and two fluorine atoms on the piperidine moiety. This structural feature distinguishes it from similar compounds like 2-(5-Bromo-2-fluorobenzyl)benzothiophene, which lacks the piperidine ring, and 5-Bromo-2-fluorobenzyl alcohol, which does not contain the difluoropiperidine structure. These differences can result in varied chemical reactivity and biological activity, making this compound a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-10-1-2-11(14)9(7-10)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVKNLYVTLXYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.